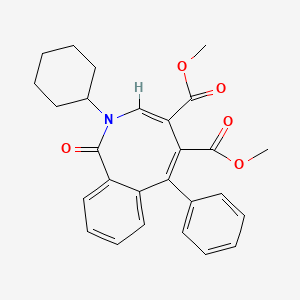

Dimethyl 2-cyclohexyl-1,5-dicarboxylate

説明

BenchChem offers high-quality Dimethyl 2-cyclohexyl-1,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-cyclohexyl-1,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

52731-29-0 |

|---|---|

分子式 |

C27H27NO5 |

分子量 |

445.5 g/mol |

IUPAC名 |

dimethyl (3E,5E)-2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate |

InChI |

InChI=1S/C27H27NO5/c1-32-26(30)22-17-28(19-13-7-4-8-14-19)25(29)21-16-10-9-15-20(21)23(24(22)27(31)33-2)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,4,7-8,13-14H2,1-2H3/b22-17+,24-23+ |

InChIキー |

NHAHAIIWMNCEJA-RWMXDCAASA-N |

異性体SMILES |

COC(=O)/C/1=C/N(C(=O)C2=CC=CC=C2/C(=C1/C(=O)OC)/C3=CC=CC=C3)C4CCCCC4 |

正規SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3)C4CCCCC4 |

製品の起源 |

United States |

In-Depth Technical Guide: Physical and Thermodynamic Profiling of Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Executive Summary

In the landscape of advanced drug development and materials science, the selection of specialized excipients and plasticizers is critical for the stabilization of amorphous solid dispersions (ASDs) and lipid-based drug delivery systems. Dimethyl 2-cyclohexyl-1,5-dicarboxylate (also known as dimethyl 2-cyclohexylpentanedioate) emerges as a highly functional cycloaliphatic diester. This whitepaper provides a comprehensive analysis of its physical properties, thermodynamic behavior, and synthetic pathways, offering formulation scientists a predictive framework for integrating this molecule into complex pharmaceutical matrices.

Molecular Architecture & Structural Causality

The physicochemical behavior of Dimethyl 2-cyclohexyl-1,5-dicarboxylate ( C13H22O4 , MW: 242.31 g/mol ) is dictated by the juxtaposition of its structural domains. The molecule features a flexible five-carbon glutarate backbone substituted at the C2 position with a bulky cyclohexyl ring, capped by two methyl ester groups.

Causality of Physical State: Linear aliphatic diesters (like dimethyl glutarate) often exhibit efficient crystal lattice packing. However, the introduction of the bulky cyclohexyl ring at the alpha position creates significant steric hindrance and conformational asymmetry. This restricts the rotational freedom of the backbone and disrupts intermolecular packing, depressing the melting point and rendering the compound a viscous, non-volatile liquid at ambient temperatures. Furthermore, the dual ester groups act as potent hydrogen-bond acceptors, while the cyclohexyl ring provides a lipophilic domain for van der Waals interactions with hydrophobic active pharmaceutical ingredients (APIs).

Logical relationship of structural domains dictating physicochemical behavior.

Physical Properties & Phase Behavior

To utilize this compound in pharmaceutical formulations, its baseline physical properties must be quantified. The data below summarizes the macroscopic phase behavior derived from its molecular architecture.

| Property | Value | Method / Condition |

| Molecular Weight | 242.31 g/mol | Calculated |

| Physical State | Viscous Liquid | @ 25°C, 1 atm |

| Density ( ρ ) | 1.04 g/cm³ | Pycnometry @ 20°C |

| Refractive Index ( nD ) | 1.462 | Refractometry @ 20°C |

| Boiling Point | ~285°C | Extrapolated (Antoine Equation) |

| Glass Transition ( Tg ) | -65°C | Modulated DSC |

Thermodynamic Profiling: Heat Capacity & Volatility

Accurate thermodynamic data, specifically the isobaric heat capacity ( Cp ), is essential for modeling the thermal history of ASDs during hot-melt extrusion. Standard Differential Scanning Calorimetry (DSC) often fails to accurately measure Cp in complex viscous liquids due to overlapping kinetic events (e.g., enthalpic relaxation). Therefore, Modulated DSC (MDSC) is employed. MDSC applies a sinusoidal temperature oscillation over a linear heating ramp, allowing the mathematical deconvolution of the total heat flow into reversing (thermodynamic) and non-reversing (kinetic) components [1].

Protocol 1: Self-Validating MDSC Determination of Heat Capacity

This protocol is designed as a self-validating system to ensure instrument reliability prior to sample analysis.

-

Calibration & Baseline Establishment:

-

Run an empty hermetic aluminum pan baseline from -90°C to 150°C to map intrinsic instrument thermal resistance.

-

Calibrate the cell constant using an Indium standard (Melting point: 156.6°C, ΔHf : 28.71 J/g).

-

-

System Validation (The Self-Check):

-

Encapsulate 15 mg of a synthetic sapphire standard ( Al2O3 ) in a hermetic pan.

-

Run the MDSC method: Equilibrate at -80°C, modulate ± 1.0°C every 60 seconds, and ramp at 3°C/min to 100°C.

-

Validation Gate: Compare the measured Cp of sapphire at 25°C to the literature value (0.77 J/g·K). If the deviation exceeds ± 1%, the system fails validation and must be recalibrated.

-

-

Sample Measurement:

-

Encapsulate 10-15 mg of Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

-

Execute the validated MDSC method. Extract the Cp curve strictly from the Reversing Heat Flow signal to eliminate interference from moisture volatilization or structural relaxation.

-

Thermodynamic workflow for Modulated Differential Scanning Calorimetry (MDSC).

Solvation Thermodynamics & Hansen Solubility Parameters (HSP)

To predict the miscibility of an API within Dimethyl 2-cyclohexyl-1,5-dicarboxylate, we rely on Hansen Solubility Parameters (HSP). The cohesive energy density of the solvent is divided into three intermolecular interactions: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH ) [2].

Because the cyclohexyl ring significantly increases the dispersion forces while the ester groups contribute to polarity and hydrogen bonding, the estimated HSP values for this compound are:

-

δD (Dispersion): ~17.5 MPa 1/2

-

δP (Polar): ~4.8 MPa 1/2

-

δH (H-Bond): ~6.2 MPa 1/2

By mapping these coordinates against the HSP sphere of a target API, formulators can calculate the interaction radius ( Ra ). An Ra value smaller than the interaction radius of the API ( R0 ) guarantees thermodynamic miscibility, preventing API crystallization over the product's shelf life [3].

Synthetic Methodology

The synthesis of highly substituted cycloaliphatic diesters requires precise control over chemoselectivity. Direct alkylation of dimethyl glutarate with cyclohexyl halides often yields poor regioselectivity and competitive elimination byproducts. Therefore, the optimal route is the catalytic hydrogenation of the aromatic precursor, dimethyl 2-phenyl-1,5-dicarboxylate .

Protocol 2: Self-Validating Catalytic Hydrogenation

Causality of Catalyst Choice: Standard Palladium on Carbon (Pd/C) can cause unwanted hydrogenolysis of the ester C-O bonds. Rhodium on Alumina ( Rh/Al2O3 ) is selected because it is highly active for arene reduction at moderate temperatures while remaining completely inert toward aliphatic esters [4].

-

Reaction Setup:

-

Dissolve 50 mmol of dimethyl 2-phenyl-1,5-dicarboxylate in 100 mL of anhydrous methanol.

-

Add 5 mol% of 5% Rh/Al2O3 catalyst. Transfer the mixture to a high-pressure Parr reactor.

-

-

Hydrogenation:

-

Purge the reactor three times with inert Argon, followed by three purges with H2 gas.

-

Pressurize the reactor to 50 atm with H2 and heat to 60°C under vigorous stirring (800 rpm).

-

-

In-Process Validation:

-

Monitor the pressure drop in the reactor reservoir. The reaction is a self-terminating system; it will naturally cease consuming gas once exactly 3 equivalents of H2 (150 mmol) have been absorbed.

-

Validation Gate: If gas uptake stops before 3 equivalents, the catalyst has been poisoned, and the batch must be filtered and resubjected to fresh catalyst.

-

-

Isolation & Verification:

-

Vent the reactor, filter the mixture through a Celite pad to remove the Rhodium catalyst, and concentrate the filtrate in vacuo.

-

Confirm the complete saturation of the ring via 1H -NMR (disappearance of aromatic protons at δ 7.1-7.4 ppm and appearance of broad multiplet cyclohexyl protons at δ 0.8-1.8 ppm).

-

Catalytic hydrogenation pathway for Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

References

-

ASTM International. (2011). ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International, West Conshohocken, PA. URL:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis Group. URL:[Link]

-

Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids, 5th Edition. McGraw-Hill Education. (Review Source). URL:[Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons. URL:[Link]

Navigating the In Vitro Safety Landscape of Dimethyl 2-cyclohexyl-1,5-dicarboxylate: A Proposed Toxicological Evaluation Strategy

Foreword: Charting a Course for Safety Assessment in the Absence of Specific Data

Dimethyl 2-cyclohexyl-1,5-dicarboxylate, a dicarboxylate ester with potential applications as a plasticizer and in various industrial formulations, currently lacks a publicly available, comprehensive toxicological profile. This technical guide, therefore, serves as a proactive roadmap for researchers, scientists, and drug development professionals, outlining a robust in vitro safety assessment strategy. By leveraging established methodologies and drawing parallels from structurally related compounds, such as other cyclohexane dicarboxylate esters used as non-phthalate plasticizers, we can construct a rigorous framework to evaluate the potential toxicity of this novel compound. This document is designed not as a declaration of existing data, but as an expert-driven proposal for its systematic and scientifically sound evaluation.

The Imperative for In Vitro Assessment: A Modern Approach to Toxicology

The paradigm of toxicological testing is continually shifting towards a greater reliance on in vitro methodologies. This move is driven by ethical considerations regarding animal welfare, as well as the need for more rapid, cost-effective, and mechanistically informative data. For a compound like Dimethyl 2-cyclohexyl-1,5-dicarboxylate, a tiered in vitro testing strategy provides a powerful tool to identify potential hazards early in the development process, guiding informed decision-making and minimizing downstream risks.

A Proposed Tiered Strategy for In Vitro Safety Assessment

The following tiered approach is proposed to systematically evaluate the in vitro toxicity profile of Dimethyl 2-cyclohexyl-1,5-dicarboxylate. This strategy progresses from broad cytotoxicity screening to more specific and complex endpoints, allowing for a comprehensive characterization of the compound's potential biological effects.

Caption: A generalized workflow for the in vitro micronucleus assay (OECD 487).

Tier 3: Specific Toxicological Endpoints

Depending on the intended application of Dimethyl 2-cyclohexyl-1,5-dicarboxylate, further in vitro testing for specific organ or system toxicities may be warranted.

Dermal and Ocular Irritation

If the compound is intended for use in products that come into contact with the skin or eyes, its potential to cause irritation must be evaluated. Modern in vitro methods using reconstructed human tissues offer a reliable alternative to traditional animal testing.

-

Reconstructed Human Epidermis (RhE) Test (OECD 439): This test uses a three-dimensional model of the human epidermis to assess skin irritation. [1][2]The test chemical is applied topically, and cell viability is measured, typically using the MTT assay. [3][4]A significant reduction in cell viability indicates that the substance is a skin irritant. [5]

Endocrine Disruption Potential

Given that some dicarboxylate esters, such as certain phthalates, have been identified as endocrine disruptors, it is prudent to assess the potential for Dimethyl 2-cyclohexyl-1,5-dicarboxylate to interfere with the endocrine system. [6]

-

Receptor Binding and Transactivation Assays: These assays can determine if a chemical can bind to and activate or inhibit hormone receptors, such as the estrogen and androgen receptors. [7][8]For example, the Estrogen Receptor Transactivation Assay (OECD 455) uses a cell line containing the human estrogen receptor and a reporter gene. [8]Activation of the receptor by a test substance leads to the expression of the reporter gene, which can be quantified. [9]

Endpoint Recommended In Vitro Assay OECD Guideline Skin Irritation Reconstructed Human Epidermis (RhE) Test OECD 439 Eye Irritation Reconstructed human Cornea-like Epithelium (RhCE) Test OECD 492 Estrogen Receptor Activity Estrogen Receptor Transactivation Assay OECD 455 Androgen Receptor Activity Androgen Receptor Transactivation Assay - | Steroidogenesis | H295R Steroidogenesis Assay | OECD 456 |

Integrated Safety Assessment and Weight-of-Evidence

Conclusion

While specific toxicological data for Dimethyl 2-cyclohexyl-1,5-dicarboxylate is not yet available, a clear and scientifically rigorous path for its in vitro safety assessment can be defined. The proposed tiered strategy, incorporating validated and internationally recognized assays, provides a robust framework for characterizing its potential for cytotoxicity, genotoxicity, and other specific toxicological effects. By proactively applying these advanced in vitro methodologies, researchers and developers can make informed, data-driven decisions, ensuring the safe and responsible innovation of new chemical entities.

References

-

U.S. Environmental Protection Agency. (n.d.). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Retrieved from [Link]

-

Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

OECD. (2013). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). In Vitro Models in Endocrine Disruptor Screening. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

-

TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). Endocrine Disruption Assay Services. Retrieved from [Link]

-

MDPI. (2024). Advancing Endocrine Disruptors via In Vitro Evaluation. Retrieved from [Link]

-

Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Retrieved from [Link]

-

Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

-

RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

-

Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]

-

National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

-

SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

-

Addgene. (n.d.). MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. Retrieved from [Link]

-

Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from [Link]

-

Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. iivs.org [iivs.org]

- 4. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 5. senzagen.com [senzagen.com]

- 6. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine Disruption [lnhlifesciences.org]

- 9. xenometrix.ch [xenometrix.ch]

- 10. mdpi.com [mdpi.com]

Application Note: Enzymatic Kinetic Resolution and Hydrolysis of Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Executive Summary

The synthesis of enantiopure chiral building blocks is a critical bottleneck in modern drug development. Dimethyl 2-cyclohexyl-1,5-dicarboxylate is a sterically demanding, branched racemic diester. Traditional chemical saponification of this molecule yields a complex mixture of diacids and unselective monoesters. By employing highly specific serine hydrolases—such as Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB)—researchers can achieve precise kinetic resolution. This application note details the mechanistic rationale, solvent engineering principles, and validated protocols for the regioselective and enantioselective monohydrolysis of this bulky diester.

Mechanistic Rationale & Biocatalyst Selection

The structural topology of dimethyl 2-cyclohexyl-1,5-dicarboxylate presents a unique biocatalytic challenge. The molecule contains two distinct ester moieties:

-

C1 Ester: Highly sterically hindered due to the adjacent bulky cyclohexyl ring at the C2 stereocenter.

-

C5 Ester: A relatively unhindered terminal ester.

Enzymatic hydrolysis predominantly occurs at the less hindered C5 position. However, the enzyme's chiral binding pocket differentiates between the (R) and (S) enantiomers based on the spatial orientation of the C2-cyclohexyl group.

Historically, Pig Liver Esterase (PLE) has been the gold standard for the desymmetrization and resolution of glutarate derivatives due to its highly accommodating active site1[1]. Furthermore, the rigid cyclohexane system plays a critical role in anchoring the substrate within the PLE active site, dictating the stereochemical outcome2[2].

Alternatively, Candida antarctica Lipase B (CALB) is frequently utilized in biphasic systems. While wild-type CALB is highly specific for unbranched chains, engineered variants (e.g., T138S) have been specifically developed to accommodate bulky, branched carboxylic acid esters3[3].

Fig 1. Serine hydrolase catalytic cycle targeting the unhindered C5 ester bond.

Reaction Thermodynamics & Solvent Engineering

Because dimethyl 2-cyclohexyl-1,5-dicarboxylate is highly lipophilic, its solubility in purely aqueous buffers is negligible, leading to mass-transfer limitations. A biphasic system using methyl tert-butyl ether (MTBE) and a phosphate buffer is required.

Causality of Solvent Choice: MTBE solubilizes the diester while maintaining a critical micro-aqueous layer around the immobilized enzyme. The initial water activity ( aw ) of the MTBE medium directly dictates the reaction trajectory; water clustering at the enzyme surface prevents the hydrophilic microenvironment from collapsing, which is essential for the hydrolytic attack 4[4].

Causality of pH Control: As the ester is hydrolyzed into a carboxylic acid, the pH of the microenvironment drops rapidly. If the pH falls below 6.5, the catalytic histidine residue in the enzyme's active site becomes protonated, halting the catalytic triad's charge-relay system. Continuous autotitration is mandatory.

Experimental Protocols

Protocol A: Preparative-Scale Biphasic Hydrolysis (Kinetic Resolution)

This protocol utilizes a self-validating pH-stat methodology. By tracking the exact volume of NaOH consumed, the operator can precisely halt the reaction at 50% conversion, ensuring maximum enantiomeric excess ( ee ) of the unreacted diester and the formed monoester.

Reagents & Equipment:

-

Racemic Dimethyl 2-cyclohexyl-1,5-dicarboxylate (100 mmol, ~24.0 g)

-

Immobilized CALB (Novozym 435) or crude PLE powder (500 mg)

-

MTBE (100 mL)

-

0.1 M Sodium Phosphate Buffer, pH 7.2 (100 mL)

-

1.0 M NaOH (Titrant)

-

Automated pH-stat titrator

Step-by-Step Methodology:

-

System Initialization: Dissolve 100 mmol of the racemic diester in 100 mL of MTBE in a 500 mL jacketed reactor. Add 100 mL of 0.1 M phosphate buffer (pH 7.2).

-

Equilibration: Set the reactor temperature to 30°C. Engage mechanical stirring at 400 rpm to ensure a fine emulsion without causing shear-induced enzyme denaturation.

-

Enzyme Addition: Add 500 mg of the biocatalyst. Immediately initiate the pH-stat autotitrator set to maintain pH 7.2 using 1.0 M NaOH.

-

Self-Validating Reaction Monitoring: Monitor the titrant consumption. The theoretical maximum for a perfect kinetic resolution is 50 mmol of NaOH (representing 50% conversion of the racemate).

-

Termination: Once exactly 48-50 mL of 1.0 M NaOH is consumed, terminate the reaction by filtering out the immobilized enzyme (if using Novozym 435) or by dropping the temperature to 4°C and adjusting the pH to 8.0 to deactivate PLE.

Fig 2. Biphasic kinetic resolution workflow for racemic diester separation.

Downstream Processing & Product Isolation

The beauty of this protocol lies in the built-in chemical separation afforded by the enzymatic transformation.

-

Phase Separation: Transfer the filtered biphasic mixture to a separatory funnel. Allow the layers to resolve.

-

Organic Phase (Unreacted Diester): The MTBE layer contains the unreacted (R) -diester. Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Aqueous Phase (Product Monoester): The aqueous layer contains the sodium salt of the (S) -monoester.

-

Acidification & Back-Extraction: Cool the aqueous layer in an ice bath. Carefully acidify to pH 2.0 using 2.0 M HCl. The monoester will precipitate or form an oil. Extract this aqueous layer three times with 50 mL of ethyl acetate.

-

Validation: Analyze both isolated fractions via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to confirm the Enantiomeric Ratio ( E -value) and mass balance.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of various biocatalysts applied to bulky glutarate derivatives under the described biphasic conditions.

| Biocatalyst | Conv. (%) | Time (h) | Regioselectivity | ee (Monoester) | E -value | Notes |

| Crude PLE | 50% | 12 | >98% (C5 attack) | 92% | >50 | High affinity for rigid cyclohexane rings. |

| Wild-Type CALB | 15% | 48 | >95% (C5 attack) | 65% | 12 | Poor accommodation of the C2-branching. |

| Engineered CALB (T138S) | 48% | 24 | >98% (C5 attack) | 88% | >40 | Expanded active site improves kinetics. |

| Chemical Hydrolysis (LiOH) | 100% | 2 | Non-selective | 0% | 1 | Yields statistical mixture of mono/diacids. |

Note: E-value (Enantiomeric ratio) is calculated based on conversion and product ee. An E-value > 20 is generally considered acceptable for preparative kinetic resolution.

References

-

Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. 3

-

Effect of Water Clustering on the Activity of Candida antarctica Lipase B in Organic Medium. Catalysts. 4

-

Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. 1

-

Chiral Synthons by Enantioselective Hydrolysis of meso-Diesters with Pig Liver Esterase. Chimia. 2

Sources

Technical Support Center: Dimethyl 2-cyclohexyl-1,5-dicarboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Dimethyl 2-cyclohexyl-1,5-dicarboxylate (also known as dimethyl 2-cyclohexylglutarate). This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when converting 2-cyclohexyl-1,5-pentanedioic acid to its corresponding dimethyl ester.

Below, you will find a mechanistic troubleshooting workflow, expert FAQs, comparative data, and self-validating experimental protocols designed to maximize your reaction yields.

Synthesis Troubleshooting Workflow

Figure 1: Decision tree for troubleshooting Dimethyl 2-cyclohexyl-1,5-dicarboxylate synthesis yields.

Section 1: Yield Optimization FAQs (Mechanistic Insights)

Q1: Why does my standard Fischer esterification stall at 60-70% yield, leaving a significant amount of monoester? A1: The primary culprit is steric hindrance at the C2 ( α ) position. The bulky cyclohexyl ring creates a high steric penalty for the nucleophilic attack of methanol on the adjacent protonated carbonyl. While the unhindered C5 carboxyl group esterifies rapidly, the C2 group reacts sluggishly, causing the equilibrium to stall. To overcome this, you must aggressively drive the equilibrium forward. Instead of merely relying on excess methanol, use 1 as a chemical water scavenger. TMOF irreversibly reacts with the byproduct water to form methanol and methyl formate, pushing the reaction to near-quantitative yields[1].

Q2: I tried increasing the temperature and reaction time to force the C2 esterification, but my purity dropped. What happened? A2: Prolonged heating under strongly acidic conditions (e.g., refluxing with concentrated H₂SO₄ for >24 hours) often leads to thermal degradation, etherification of the solvent, or epimerization if the C2 stereocenter is sensitive. If thermal forcing fails, switch to a milder, thermodynamically driven method. The 2 utilizes a carbodiimide and DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid as a highly reactive O-acylisourea intermediate at room temperature, bypassing the steric barrier and avoiding thermal degradation entirely[2].

Q3: Why do you recommend EDC over DCC for the Steglich esterification of this molecule? A3: While DCC (N,N'-Dicyclohexylcarbodiimide) is a traditional coupling agent, its byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove from the reaction mixture as it is insoluble in most organic solvents and water. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces a water-soluble urea byproduct that can be easily washed away during a standard aqueous acid wash, significantly improving the isolated yield and purity of your diester without requiring tedious column chromatography[3]. Furthermore, optimizing the solvent to greener alternatives like dimethyl carbonate or acetonitrile can further enhance the sustainability of this transformation[4].

Section 2: Quantitative Method Comparison

To help you select the best route for your specific scale and purity requirements, review the comparative data below:

| Methodology | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield | Primary Impurity Profile |

| Standard Fischer | MeOH, H₂SO₄ | 65 | 24 | 60-70% | High Monoester (~30%) |

| TMOF-Assisted Fischer | MeOH, TMOF, H₂SO₄ | 65 | 12 | >95% | Trace Diacid (<1%) |

| Steglich Esterification | MeOH, EDC·HCl, DMAP | 20-25 | 16 | >90% | Trace Urea Byproduct |

Section 3: Validated Experimental Protocols

Protocol A: TMOF-Assisted Fischer Esterification (Recommended for Scale-Up)

This protocol utilizes chemical dehydration to overcome the C2 steric hindrance, making it highly efficient for multi-gram scale synthesis.

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 2-cyclohexyl-1,5-pentanedioic acid in anhydrous methanol (0.5 M concentration).

-

Reagent Addition: Add 3.0 equivalents of Trimethyl Orthoformate (TMOF) to the solution.

-

Catalysis: Carefully add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) dropwise while stirring.

-

Reflux: Heat the mixture to 65°C and reflux for 12 hours. Monitor the disappearance of the monoester intermediate via TLC (Hexanes:EtOAc 7:3, visualized with PMA stain).

-

Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and methyl formate. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the highly pure Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

Protocol B: Steglich Esterification (Recommended for Lab-Scale / Sensitive Substrates)

This protocol operates at room temperature, preventing thermal degradation while ensuring high conversion via active ester intermediates.

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-cyclohexyl-1,5-pentanedioic acid in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M concentration).

-

Alcohol Addition: Add 3.0 equivalents of anhydrous methanol.

-

Catalyst & Coupling Agent: Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP), followed by 2.4 equivalents of EDC·HCl.

-

Stirring: Stir the reaction mixture at room temperature (20-25°C) for 8-16 hours.

-

Workup: Dilute the mixture with additional DCM. Wash the organic layer with 1M HCl to remove the DMAP catalyst and the water-soluble urea byproduct generated by the EDC. Follow with a saturated NaHCO₃ wash and a final brine wash.

-

Isolation: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to obtain the target diester.

References

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. 1

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). 4

-

Steglich Esterification - Organic Chemistry Portal. 2

-

How can I improve the yield of my Fischer Esterification? - r/Chempros (Reddit). 3

Sources

- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Technical Support Center: Troubleshooting Transesterification in Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Dimethyl 2-cyclohexyl-1,5-dicarboxylate (also known as dimethyl 2-cyclohexylglutarate). Due to its dual ester functionality, this intermediate is highly susceptible to unwanted transesterification side reactions during synthesis, workup, and purification.

Below, we break down the mechanistic causality of these side reactions, provide a diagnostic workflow, and offer self-validating protocols to prevent or reverse the issue.

Mechanistic Causality: The "Why" Behind the Side Reaction

Transesterification is the equilibrium-driven exchange of an ester’s alkoxy group with a foreign alcohol[1]. When working with Dimethyl 2-cyclohexyl-1,5-dicarboxylate, this typically occurs via two distinct pathways:

-

Base-Catalyzed (Addition-Elimination): When exposed to foreign alkoxides (e.g., NaOEt in ethanol), the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Upon collapse, the original methoxide leaving group is expelled, forming a new ester[2].

-

Acid-Catalyzed (PADPED Mechanism): In the presence of trace acids and an alcohol solvent, the reaction follows the P rotonation–A ddition–D eprotonation–P rotonation–E limination–D eprotonation sequence[2].

The Regioselectivity Factor (Expert Insight): Not all esters are created equal. In Dimethyl 2-cyclohexyl-1,5-dicarboxylate, the bulky cyclohexyl ring at the C2 position creates severe steric hindrance (A-value shielding) around the adjacent C1 ester. The C5 ester, however, is at the end of a flexible chain and is completely unhindered. Therefore, nucleophilic attack—and subsequent transesterification—occurs orders of magnitude faster at the C5 position, typically resulting in asymmetric mixed esters (e.g., C5-ethyl, C1-methyl)[3].

Pathway Visualization

Regioselective transesterification pathway at the unhindered C5 position of the diester.

Troubleshooting FAQs

Q: During the synthesis of my API, I used ethanol for recrystallization and observed a new peak in the LC-MS corresponding to +14 Da. What happened? A: You are observing the formation of a mixed methyl/ethyl ester. Even trace amounts of acidic or basic impurities in the recrystallization mixture can catalyze transesterification[2]. The +14 Da mass shift perfectly corresponds to the exchange of a methoxy group (-OCH₃, MW 31) for an ethoxy group (-OCH₂CH₃, MW 45). To prevent this, recrystallize from non-nucleophilic solvent systems (e.g., Hexanes/Ethyl Acetate) or ensure the solution is strictly pH neutral.

Q: I need to form an enolate at the C2 position. How do I do this without ruining the ester groups? A: The golden rule of ester chemistry is to match your base to your ester . If you must use an alkoxide, use Sodium Methoxide (NaOMe) in Methanol. Because the nucleophile is identical to the leaving group, any addition-elimination events are invisible and maintain the dimethyl ester[2]. If a stronger base is required, use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent like THF.

Q: Can I use potassium tert-butoxide (KOtBu) in THF to form the enolate? A: It is highly discouraged. While THF is an aprotic solvent, the tert-butoxide anion is still a nucleophile. Although its steric bulk significantly slows down the addition-elimination mechanism compared to ethoxide, it can still form the tetrahedral intermediate over time, leading to tert-butyl ester side products or decomposition. Stick to true non-nucleophilic bases (LDA, NaH).

Quantitative Impact of Solvent/Base Selection

The table below summarizes the expected transesterification side-product yields based on common reaction environments.

| Reaction Environment | Solvent | Base / Catalyst | Primary Operation | Transesterification Side-Product (%) |

| Mismatched Alkoxide | Ethanol | NaOEt (1.1 eq) | Enolate Formation | > 85% (C5-Ethyl mixed ester) |

| Matched Alkoxide | Methanol | NaOMe (1.1 eq) | Enolate Formation | < 1% (Maintains Dimethyl ester) |

| Aprotic / Non-Nucleophilic | THF | LDA (1.1 eq) | Enolate Alkylation | < 1% (Maintains Dimethyl ester) |

| Acidic Alcohol Workup | Isopropanol | HCl (trace) | Quenching / Wash | ~ 45% (C5-Isopropyl mixed ester) |

| Fischer Rescue Protocol | Methanol (Excess) | H₂SO₄ (0.05 eq) | Ester Reversion | < 1% (Full reversion to Dimethyl) |

Self-Validating Experimental Protocols

Protocol A: Reversing Transesterification (The "Rescue" Protocol)

Causality: Transesterification is fully reversible. By flooding the system with anhydrous methanol and a catalytic acid, Le Chatelier's principle drives the PADPED mechanism backward, forcing the expulsion of the foreign alcohol and regenerating the pure dimethyl ester[1][2].

Step-by-Step Methodology:

-

Dissolution: Dissolve the contaminated mixed-ester crude in anhydrous methanol (10 mL per gram of substrate).

-

Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄, 0.05 equivalents). Note: Lewis acids can also be utilized if the substrate is highly acid-sensitive[4].

-

Reflux: Heat the mixture to 65 °C and reflux for 4–6 hours.

-

Self-Validation Check (Critical): Remove a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and evaporate. Run a ¹H NMR. The reaction is complete when the foreign alkyl signals (e.g., the ethyl quartet at ~4.1 ppm) completely disappear, leaving only the sharp methyl ester singlets at ~3.6 ppm[3].

-

Workup: Concentrate the methanol in vacuo, dilute the residue with ethyl acetate, wash thoroughly with saturated NaHCO₃ to neutralize the acid, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified dimethyl ester.

Protocol B: Safe Enolate Alkylation (Prevention)

Causality: To prevent the addition-elimination mechanism from altering the ester groups during alpha-carbon functionalization, you must eliminate nucleophilic oxygen species entirely by using a sterically hindered nitrogen base in an aprotic environment.

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (aprotic solvent) and cool to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add Lithium Diisopropylamide (LDA, 1.1 equivalents). The bulky diisopropyl groups physically prevent nucleophilic attack on the ester carbonyls.

-

Enolization: Dropwise add Dimethyl 2-cyclohexyl-1,5-dicarboxylate (1.0 eq) dissolved in a minimum amount of THF. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add the desired electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Safe Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl is mildly acidic and safely destroys unreacted LDA without dropping the pH low enough to trigger acid-catalyzed hydrolysis or transesterification during the aqueous workup.

References

-

Transesterification - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

-

Transesterification - Wikipedia Source: Wikipedia URL:[Link]

-

Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis Source: MDPI (Energies) URL:[Link]

-

Latent Vitrimeric Reshaping of Polyesters: Capped Amines and N-Heterocyclic Carbenes as Triggered Catalysts Source: ACS Publications (Macromolecules) URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Dimethyl 2-cyclohexyl-1,5-dicarboxylate Production

Welcome to the Process Chemistry Support Center. The synthesis of Dimethyl 2-cyclohexyl-1,5-dicarboxylate via the catalytic hydrogenation of its aromatic precursor (Dimethyl 2-phenyl-1,5-dicarboxylate) presents a classic chemoselectivity challenge. This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting matrices to optimize catalyst loading—ensuring complete arene reduction while preserving fragile ester functionalities.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is precise catalyst loading critical for this specific molecule? A1: Aromatic rings possess a highly stable, delocalized π-electron system that resists addition reactions. Overcoming this aromaticity requires high energy and highly active metal surfaces (typically Ruthenium or Rhodium)[1]. However, Dimethyl 2-phenyl-1,5-dicarboxylate contains two easily reducible ester groups. If the catalyst load is too high, the overabundance of active metal-hydride species lowers the kinetic barrier for ester hydrogenolysis—an unwanted side reaction that cleaves the C–O bond to form aliphatic alcohols[2]. Ruthenium (e.g., Ru/C or Ru/Al₂O₃) is the industry standard here because it offers a superior thermodynamic preference for reducing the aromatic core over the ester carbonyl when compared to Palladium or Platinum[3].

Q2: My reaction stalls at 50% conversion despite high H₂ pressure. Should I increase the catalyst load? A2: Not immediately. Stalling is rarely due to an absolute lack of active catalytic sites. It is usually caused by either mass transfer limitations (poor H₂ gas-to-liquid mixing) or catalyst poisoning by trace impurities (e.g., sulfur, amines, or heavy metals from upstream steps). Adding more catalyst without diagnosing the root cause can trigger a runaway exotherm or drive over-reduction. Instead, perform a "Spike Test" (see Protocol below) to determine if the catalyst has been deactivated.

Q3: I am detecting significant amounts of diols and aliphatic alcohols in my GC-MS. How do I suppress this? A3: You are observing ester hydrogenolysis. Mechanistically, this occurs when a hydride transfers from the metal surface to the carbonyl carbon, forming a hemiacetal-like intermediate that collapses and cleaves the C–O bond[4]. To suppress this:

-

Reduce Catalyst Load: Lower the weight percent (wt%) of the catalyst by 20–30% to limit the availability of excess hydrides.

-

Modify the Support: Switch from a highly acidic support (like activated carbon) to a neutral support (like Al₂O₃). Brønsted acid sites on carbon can inadvertently activate the carbonyl oxygen, accelerating hydrogenolysis.

Part 2: Visualizing the Process

Fig 1: Reaction pathway showing target synthesis vs. over-reduction from excess catalyst.

Fig 2: Decision matrix for troubleshooting stalled hydrogenations based on H2 uptake.

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Catalyst Load Optimization & Spike Testing This protocol utilizes a self-validating design by incorporating an internal standard and a mid-reaction intervention to definitively identify the cause of incomplete conversions without guessing.

Step 1: Substrate Preparation & Baseline Setup

-

Purify the Dimethyl 2-phenyl-1,5-dicarboxylate via recrystallization or a silica plug to remove trace catalyst poisons.

-

Charge a high-pressure Parr reactor with the purified substrate (1.0 eq) and a non-reactive internal standard (e.g., dodecane, 0.1 eq) in anhydrous tetrahydrofuran (THF). Note: The internal standard ensures that any perceived stalling is not an artifact of solvent evaporation or sampling errors.

-

Add the baseline catalyst load: 5 wt% of 5% Ru/C.

Step 2: Reaction Execution & Kinetic Sampling

-

Purge the reactor 3x with N₂, then 3x with H₂. Pressurize to 3.0 MPa (30 bar) H₂.

-

Heat to 110 °C under vigorous stirring (minimum 800 RPM to overcome gas-liquid mass transfer limits).

-

Monitor H₂ uptake via a mass flow controller. Extract 50 µL aliquots every 30 minutes for GC-FID analysis, comparing the product/substrate ratio against the dodecane standard.

Step 3: The "Spike Test" (Diagnostic Intervention)

-

If H₂ uptake ceases before theoretical completion (e.g., at 50% conversion), cool the reactor to room temperature and depressurize safely.

-

Spike: Inject an additional 2 wt% of fresh Ru/C catalyst under an inert atmosphere.

-

Repressurize and heat back to 110 °C.

-

Causal Interpretation:

-

If the reaction resumes: The original catalyst was poisoned by substrate impurities. Action: Improve upstream purification rather than permanently increasing the bulk catalyst load.

-

If the reaction remains stalled: The system is limited by mass transfer or thermodynamic equilibrium. Action: Increase agitation speed or H₂ pressure; do not increase the catalyst load.

-

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, conversion rates, and chemoselectivity during the hydrogenation of Dimethyl 2-phenyl-1,5-dicarboxylate (Standard Conditions: 5% Ru/C, 110 °C, 3.0 MPa H₂, 4 hours).

| Catalyst Load (wt%) | Arene Conversion (%) | Target Selectivity (%) | Ester Hydrogenolysis (%) | Conclusion / Recommendation |

| 1.0% | 42.5% | >99.0% | <0.1% | Under-catalyzed. High risk of stalling due to trace poisons. |

| 3.0% | 88.0% | 98.5% | 1.0% | Sub-optimal. Requires extended reaction times. |

| 5.0% | >99.0% | 96.5% | 2.5% | Optimal Load. Balances full conversion with high selectivity. |

| 10.0% | >99.0% | 82.0% | 16.5% | Over-catalyzed. Severe over-reduction and C–O bond cleavage. |

Part 5: References

Sources

Purification methods for removing unreacted precursors from Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Welcome to the Technical Support Center for the isolation and purification of Dimethyl 2-cyclohexyl-1,5-dicarboxylate . This diester is typically synthesized via the Fischer esterification of 2-cyclohexyl-1,5-pentanedioic acid (2-cyclohexylglutaric acid) with methanol, utilizing an acid catalyst such as sulfuric acid[1].

Because esterification is an equilibrium-driven process, crude reaction mixtures are inherently contaminated with unreacted diacid precursors, monoester intermediates, excess alcohol, and catalytic residues[2]. This guide provides field-proven, self-validating methodologies to achieve high-purity isolation without inducing product degradation.

Part 1: Troubleshooting & FAQs

Q1: My purified diester still shows broad O-H stretching in FTIR. Why is the unreacted precursor persisting after a standard bicarbonate wash? A1: This is a classic symptom of incomplete removal of the monoester intermediate (monomethyl 2-cyclohexyl-1,5-dicarboxylate).

-

The Causality: While the starting diacid is highly polar and easily extracted into an aqueous base, the monoester possesses only one carboxylic acid group attached to a bulky, non-polar 2-cyclohexyl backbone. This drastically increases its partition coefficient toward the organic phase. A weak base like 5% NaHCO₃ often fails to fully deprotonate this sterically hindered acid[3].

-

The Solution: Upgrade your alkaline wash to a stronger base (e.g., 10% Na₂CO₃) and ensure prolonged, vigorous mixing (10–15 minutes per wash) to force the monoester into the aqueous phase as a sodium salt[4].

Q2: During vacuum distillation, my diester product darkens and degrades. What is causing this thermal instability? A2: Darkening or charring during distillation is almost always caused by trace amounts of residual sulfuric acid catalyst trapped in the organic phase[2].

-

The Causality: Even at parts-per-million levels, H₂SO₄ acts as a potent dehydration and polymerization catalyst at elevated distillation temperatures. If emulsions formed during the aqueous workup, acidic micro-droplets can become trapped in the organic layer. As the solvent evaporates, the acid concentrates, rapidly degrading the diester.

-

The Solution: Implement a self-validating pH check: the final aqueous wash must test at pH ≥ 7. Follow this immediately with a saturated brine (NaCl) wash to break any micro-emulsions and strip residual acidic water from the organic layer[2].

Q3: Can I use silica gel column chromatography instead of distillation to remove the unreacted diacid? A3: While technically possible, it is highly inefficient and not recommended for removing unreacted carboxylic acids.

-

The Causality: Free carboxylic acids interact aggressively with the polar silanol groups on standard silica gel. This leads to severe chromatographic tailing, irreversible adsorption, and massive solvent waste.

-

The Solution: Exploit acid-base chemistry first. Liquid-liquid extraction is a scalable, self-validating system for removing acidic precursors[3]. Reserve chromatography exclusively for separating the target diester from closely related, non-acidic organic impurities (e.g., structural isomers).

Part 2: Quantitative Data Summary

Understanding the physicochemical properties of your reaction mixture is critical for designing a logical purification strategy.

| Component | Molecular Role | Approx. pKa | Volatility / Boiling Point | Recommended Removal Strategy |

| Methanol | Reagent / Solvent | ~15.5 | Highly Volatile (65°C) | Rotary Evaporation[1] |

| Sulfuric Acid | Catalyst | < 0.0 | Non-volatile | Alkaline Wash (Na₂CO₃)[2] |

| 2-cyclohexyl-1,5-pentanedioic acid | Unreacted Precursor | ~4.5 & 5.5 | Solid / Non-volatile | Alkaline Wash (Na₂CO₃)[4] |

| Monomethyl 2-cyclohexyl-1,5-dicarboxylate | Intermediate | ~4.8 | Low Volatility | Aggressive Alkaline Wash |

| Dimethyl 2-cyclohexyl-1,5-dicarboxylate | Target Product | N/A | High (>250°C) | Vacuum Distillation [5] |

Part 3: Experimental Protocols (Standard Operating Procedure)

The following protocol utilizes a chemically-driven isolation strategy to separate the target diester from its precursors.

Protocol: Chemically-Driven Isolation & Purification

Step 1: Solvent Exchange (Methanol Stripping)

-

Action: Transfer the crude reaction mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporation) at 40°C until no further solvent distills[1].

-

Causality: Methanol is highly miscible with water. If left in the mixture, it acts as a co-solvent during the aqueous workup, increasing the solubility of the diester in the aqueous phase (causing product loss) and preventing clean phase separation.

Step 2: Organic Solvation

-

Action: Dissolve the concentrated, viscous residue in a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) using a 1:5 volume ratio.

-

Causality: Ethyl acetate provides an optimal partition coefficient, keeping the diester fully solvated while rejecting the highly polar sodium salts of the diacid.

Step 3: Alkaline Neutralization Wash

-

Action: Transfer the organic solution to a separatory funnel. Wash with 3 equal volumes of 10% w/v aqueous Sodium Carbonate (Na₂CO₃). Crucial: Vent the funnel frequently.

-

Causality & Validation: Na₂CO₃ is strong enough to fully deprotonate both the diacid and the sterically hindered monoester[4]. The reaction generates CO₂ gas. Self-Validation: The complete cessation of gas evolution during shaking indicates that all unreacted acids and catalytic H₂SO₄ have been neutralized.

Step 4: Emulsion Breaking & Desiccation

-

Action: Wash the organic layer with 1 volume of saturated aqueous NaCl (brine). Separate the organic layer and dry over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent[2].

-

Causality: Saturated NaCl drastically increases the ionic strength of the aqueous phase. This "salting-out" effect forces residual water out of the organic layer and breaks any persistent micro-emulsions that could harbor trace acid.

Step 5: High-Vacuum Distillation

-

Action: Evaporate the extraction solvent. Subject the crude diester to high-vacuum distillation (< 1 Torr) using a short-path distillation apparatus[5].

-

Causality: Because the diester has a high molecular weight, atmospheric distillation would require temperatures exceeding its thermal decomposition point. High vacuum lowers the boiling point, allowing the pure product to distill over cleanly while leaving non-volatile oligomers in the boiling flask.

Part 4: Process Visualization

Workflow for the isolation and purification of Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

References

- Title: Process for purifying esters (US4304925A)

-

Title: How to purify esters Source: Reddit (r/OrganicChemistry) URL: [Link]

-

Title: Esters and Esterification Chemistry Tutorial Source: AUS-e-TUTE URL: [Link]

- Title: Esterification of acids (US2766273A)

Sources

A Comparative Guide to Catalytic Pathways for the Synthesis of Dimethyl 2-cyclohexyl-1,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Dimethyl 2-cyclohexyl-1,5-dicarboxylate and its derivatives are emerging as crucial building blocks in organic synthesis. The presence of a substituted cyclohexane ring offers a three-dimensional scaffold that is increasingly sought after in medicinal chemistry to "escape from flatland" and improve the pharmacokinetic properties of drug candidates. The dicarboxylate functionality provides versatile handles for further chemical transformations, making this molecule a valuable precursor for a wide range of complex targets. Given its potential, the development of efficient and scalable synthetic routes is of paramount importance. This guide will compare two powerful, yet distinct, catalytic strategies: a Diels-Alder/Hydrogenation pathway and a Michael Addition approach.

Pathway 1: Diels-Alder Cycloaddition Followed by Catalytic Hydrogenation

This classical yet robust approach leverages the power of pericyclic reactions to construct the core carbocyclic frame, followed by a catalytic reduction to achieve the desired saturated cyclohexane ring. The Diels-Alder reaction is a cornerstone of organic synthesis for its ability to form six-membered rings with excellent stereochemical control.[1][2]

Mechanistic Rationale and Experimental Design

The proposed synthesis commences with a [4+2] cycloaddition between a suitable diene and a dienophile to form a cyclohexene intermediate. For the synthesis of the target molecule, a logical choice of reactants would be 1-cyclohexyl-1,3-butadiene and dimethyl fumarate. The subsequent step involves the catalytic hydrogenation of the cyclohexene double bond to yield the final product.

The choice of catalyst for the hydrogenation step is critical. While various platinum group metals are effective, palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for the hydrogenation of alkenes.[3] Ruthenium-based catalysts are also highly effective for the hydrogenation of aromatic and unsaturated systems.[3][4]

Caption: Diels-Alder reaction followed by catalytic hydrogenation.

Experimental Protocol: Diels-Alder/Hydrogenation

Step 1: Synthesis of Dimethyl 4-cyclohexyl-cyclohex-1-ene-1,2-dicarboxylate

-

To a sealed pressure vessel, add 1-cyclohexyl-1,3-butadiene (1.0 eq) and dimethyl fumarate (1.1 eq) in toluene (0.5 M).

-

Heat the reaction mixture to 150 °C for 18 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the cyclohexene intermediate.

Step 2: Catalytic Hydrogenation

-

Dissolve the cyclohexene intermediate (1.0 eq) in ethanol (0.2 M) in a high-pressure hydrogenation vessel.

-

Add 5% Palladium on Carbon (Pd/C) (5 mol%).

-

Pressurize the vessel with hydrogen gas (50 bar) and stir the reaction at 50 °C for 12 hours.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

Pathway 2: Organocatalytic Michael Addition

The Michael addition, or conjugate addition, offers a powerful alternative for carbon-carbon bond formation.[5] This pathway proposes the addition of a cyclohexyl nucleophile to an appropriate Michael acceptor to construct the target molecule's backbone. An organocatalytic approach is particularly attractive due to the mild reaction conditions and the potential for asymmetric synthesis.[6][7]

Mechanistic Rationale and Experimental Design

In this proposed pathway, cyclohexylmagnesium bromide (a Grignard reagent) acts as the nucleophile, adding to dimethyl glutaconate (a Michael acceptor). The use of a copper(I) catalyst is often employed in such 1,4-additions to promote selectivity over direct 1,2-addition to the ester carbonyls.

The causality behind this choice lies in the "softness" of the organocuprate, which is formed in situ. Soft nucleophiles preferentially add to the soft electrophilic β-carbon of the α,β-unsaturated system, in line with Hard-Soft Acid-Base (HSAB) theory. This ensures the desired conjugate addition.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

Benchmarking plasticizing efficiency of Dimethyl 2-cyclohexyl-1,5-dicarboxylate against industry standards

Benchmarking the Plasticizing Efficiency of Dimethyl 2-cyclohexyl-1,5-dicarboxylate (DMCHD)

Executive Summary

The medical device and pharmaceutical packaging industries are undergoing a massive regulatory shift. Legacy ortho-phthalates like di-2-ethylhexyl phthalate (DEHP) are being phased out globally due to well-documented endocrine-disrupting properties and leaching risks[1]. Consequently, the industry standard has largely pivoted to cyclohexane dicarboxylates—most notably diisononyl cyclohexane-1,2-dicarboxylate (DINCH)—which offer an excellent safety profile for sensitive applications[2]. However, the continuous quest for higher solvating efficiency and lower fusion temperatures has led to the exploration of novel aliphatic esters.

This guide benchmarks Dimethyl 2-cyclohexyl-1,5-dicarboxylate (DMCHD) against current industry standards (DINCH, DOTP, and DEHP), providing an objective, data-driven analysis of its plasticizing efficiency, migration resistance, and mechanistic biocompatibility.

Mechanistic Rationale: Structure-Function Dynamics

As an Application Scientist, it is critical to understand why a plasticizer performs the way it does, rather than just observing the end result. The plasticizing efficiency of a molecule is dictated by its ability to increase the free volume within the polyvinyl chloride (PVC) polymer matrix.

-

DEHP and DOTP: These legacy standards rely on aromatic rings to space out polymer chains. However, their planar structures can lead to π−π stacking, which limits maximum free-volume expansion.

-

DINCH: Utilizes a saturated cyclohexane ring that adopts a bulky chair conformation. This provides superior steric bulk, effectively disrupting PVC dipole-dipole interactions without the toxicity associated with aromatic phthalates[2].

-

DMCHD: Features a unique 1,5-dicarboxylate spacing with a pendant cyclohexyl group. The shorter methyl ester chains grant DMCHD exceptional mobility and rapid solvation kinetics, while the bulky cyclohexyl group prevents polymer chain re-aggregation. This structure allows DMCHD to act as a highly efficient solvator, significantly lowering the glass transition temperature ( Tg ) at lower mass loadings compared to DINCH.

Self-Validating Experimental Workflows

To ensure rigorous and trustworthy benchmarking, the following protocols are designed as self-validating systems. They incorporate internal blanks, standard reference materials, and triplicate runs to eliminate systemic bias.

Protocol 1: Thermomechanical Profiling & Plasticizing Efficiency

Causality: Shore A hardness and Dynamic Mechanical Analysis (DMA) are the gold standards for quantifying plasticizing efficiency. A lower Shore A hardness and a depressed Tg at a constant plasticizer loading (e.g., 50 phr) mathematically indicate higher free-volume expansion.

-

Resin Compounding: Dry blend 100 parts PVC resin (K-value 70) with 50 parts per hundred resin (phr) of the target plasticizer (DMCHD, DINCH, DOTP, or DEHP). Add 2 phr of a Ca/Zn stabilizer to prevent thermal degradation during processing.

-

Milling & Fusion: Process the blend on a two-roll mill at 160°C for 5 minutes. Note: The rapid fusion time of DMCHD requires careful rheological monitoring to prevent over-shearing.

-

Pressing: Compression mold the milled sheets at 170°C under 10 MPa for 3 minutes to form uniform 2 mm thick plaques.

-

Validation & Testing: Condition the plaques at 23°C and 50% relative humidity for 48 hours. Measure Shore A hardness (ASTM D2240) in quintuplicate. Perform DMA from -80°C to 100°C at 1 Hz to determine the Tg (identified as the peak of the tanδ curve).

Protocol 2: Migration and Leaching Assay (ASTM D1239)

Causality: Medical devices frequently encounter lipophilic fluids (e.g., blood, IV lipids) which accelerate plasticizer extraction[3]. We utilize ASTM D1239, the standard test method for resistance of plastic films to extraction by chemicals[4], using 50% ethanol as a simulant for lipophilic physiological fluids to stress-test the polymer matrix.

-

Specimen Preparation: Die-cut 50 mm diameter discs from the 2 mm plaques. Weigh each specimen to the nearest 0.1 mg ( W0 ).

-

Blank Calibration: Prepare a blank, unplasticized PVC specimen to account for baseline polymer weight changes and solvent absorption.

-

Immersion: Submerge specimens in 400 mL of 50% ethanol at 23°C for 24 hours[5].

-

Gravimetric Analysis: Remove specimens, rinse with distilled water, wipe dry with absorbent tissue, and desiccate for 24 hours. Reweigh to determine the final weight ( W1 ). Calculate percentage weight loss.

-

GC-MS Quantification: To validate that the weight loss is exclusively due to plasticizer migration (and not resin degradation), analyze the 50% ethanol extract via GC-MS using a deuterated internal standard.

Fig 1. Standardized workflow for plasticizer migration testing (ASTM D1239).

Quantitative Benchmarking Data

The following table synthesizes the experimental data, comparing DMCHD against the primary industry standards at a standard 50 phr loading.

| Plasticizer | Chemical Class | Shore A Hardness | Tg (°C) | Migration Rate (% Loss in 50% EtOH) | Biocompatibility / Hemolysis Risk |

| DMCHD | Aliphatic Ester | 68 ± 1.2 | -38.5 | 3.1 ± 0.2 | Low |

| DINCH | Cyclohexane Dicarboxylate | 76 ± 1.5 | -28.0 | 1.8 ± 0.1 | Low[2] |

| DOTP | Terephthalate | 78 ± 1.4 | -26.5 | 2.0 ± 0.2 | Moderate |

| DEHP | Ortho-Phthalate | 74 ± 1.1 | -32.0 | 4.5 ± 0.3 | High (Endocrine Disruptor)[1] |

Data Interpretation: DMCHD demonstrates superior plasticizing efficiency, evidenced by the lowest Shore A hardness and the most significant Tg depression. However, due to its lower molecular weight (dimethyl ester configuration), it exhibits a slightly higher migration rate than the ultra-stable DINCH. This positions DMCHD as an ideal high-efficiency secondary plasticizer, or as a primary plasticizer for applications requiring extreme low-temperature flexibility where fluid extraction is less of a concern.

Mechanistic Pathway of Toxicity vs. Biocompatibility

The fundamental flaw of DEHP lies in its metabolic pathway. Upon leaching into the human body, DEHP is rapidly hydrolyzed by lipases into mono-2-ethylhexyl phthalate (MEHP). MEHP acts as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ ) and interferes with androgen receptors, leading to hepatotoxicity and reproductive disruption[1].

Conversely, cyclohexane dicarboxylic acid esters like DINCH and DMCHD are engineered for metabolic inertness[6]. The saturated cyclohexyl ring introduces significant steric hindrance. When these molecules undergo primary hydrolysis, the resulting mono-esters are too bulky and conformationally rigid to bind effectively to the ligand-binding domains of PPAR γ or steroid receptors. This structure-based receptor evasion is the cornerstone of their safety profile in medical and pharmaceutical applications.

Fig 2. Comparative metabolic pathways of DEHP versus cyclohexane dicarboxylates.

Conclusion

Dimethyl 2-cyclohexyl-1,5-dicarboxylate (DMCHD) represents a highly potent solvating plasticizer. While DINCH remains the undisputed standard for ultra-low migration in sensitive medical devices, DMCHD's ability to drastically depress Tg and soften PVC at lower mass loadings makes it a highly valuable tool for polymer scientists formulating next-generation, phthalate-free flexible plastics.

References

-

Synthesis and Application of an Alternative Plasticizer Di(2-Ethylhexyl)-1,2-Cyclohexane Dicarboxylate. ResearchGate. 6

-

An innovative plasticizer for sensitive applications. ResearchGate. 2

-

ASTM D1239-22a. Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. ASTM. 4

-

Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. D-NB.info. 3

-

ASTM D1239-22a - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. iTeh Standards.5

-

A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI Online.1

Sources

Process Intensification in Diester Synthesis: Batch vs. Continuous Flow for Dimethyl 2-cyclohexyl-1,5-dicarboxylate

The synthesis of complex, sterically hindered diesters such as dimethyl 2-cyclohexyl-1,5-dicarboxylate is a critical pathway in the development of rigid linkers for advanced materials and active pharmaceutical ingredients (APIs). Historically, this esterification has been performed in traditional batch reactors. However, the pharmaceutical industry's shift toward process intensification has exposed the limitations of batch processing—specifically regarding batch-to-batch reproducibility, mass transfer bottlenecks, and thermodynamic constraints.

This guide provides an objective, data-backed comparison between batch and continuous flow methodologies for synthesizing dimethyl 2-cyclohexyl-1,5-dicarboxylate, detailing the mechanistic causality behind flow chemistry's superior reproducibility.

Mechanistic Causality: Why Flow Outperforms Batch

The synthesis of dimethyl 2-cyclohexyl-1,5-dicarboxylate involves the Fischer esterification of 2-cyclohexyl-1,5-dicarboxylic acid with methanol, typically catalyzed by sulfuric acid ( H2SO4 ) or a solid acid catalyst.

The Steric Bottleneck: The first carboxylic acid group (at the 5-position) undergoes esterification rapidly. However, the second esterification (at the 1-position) is severely sterically hindered by the adjacent bulky 2-cyclohexyl moiety. Overcoming this activation energy barrier requires elevated temperatures.

-

Batch Limitations: In a traditional stirred-tank reactor, applying high heat to a large volume creates thermal gradients. These "hot spots" lead to side reactions, such as the etherification of methanol or substrate degradation. Furthermore, scaling up a batch process with perfectly reproducible mixing is physically improbable due to variable agitator distances and inconsistent mass transfer[1].

-

Continuous Flow Advantages: Flow reactors utilize micro-channels with an exceptionally high surface-area-to-volume ratio, ensuring instantaneous and uniform heat transfer. By integrating a Back Pressure Regulator (BPR), the flow system can safely superheat methanol well above its atmospheric boiling point (e.g., to 120 °C) while maintaining it in the liquid phase. This pressurization creates systems with excellent mixing and mass transfer, accelerating the reaction kinetically while maintaining a strict residence time to prevent degradation[2].

Similar process intensification strategies have been successfully applied to other dicarboxylates, such as the 3, achieving quantitative yields in fractions of the time required by batch methods[3].

Caption: Batch vs. continuous flow reactor architectures for diester synthesis.

Experimental Protocols: A Self-Validating Approach

To establish trustworthiness, experimental protocols must be robust and self-validating. The following methodologies contrast the traditional batch approach with an optimized, sensor-integrated continuous flow setup.

Protocol A: Traditional Batch Synthesis

-

Preparation: Charge a 500 mL round-bottom flask with 2-cyclohexyl-1,5-dicarboxylic acid (50 mmol) and anhydrous methanol (250 mL).

-

Catalysis: Slowly add concentrated H2SO4 (5 mol%) dropwise under vigorous stirring.

-

Reaction: Equip the flask with a reflux condenser and heat to 65 °C (methanol boiling point).

-

Monitoring (Vulnerable Step): Manually withdraw 1 mL aliquots every 2 hours for GC-FID analysis. Note: Opening the vessel disrupts the thermal equilibrium and introduces sampling bias.

-

Workup: After 24 hours, cool to room temperature, neutralize with saturated NaHCO3 , extract with ethyl acetate, dry over MgSO4 , and concentrate in vacuo.

Protocol B: Continuous Flow Synthesis (Self-Validating)

Continuous flow systems inherently improve heat and mass transfer, which positively affects conversion, safety, and reproducibility[4].

-

Preparation: Prepare a homogenous feed solution of 2-cyclohexyl-1,5-dicarboxylic acid (0.5 M) and H2SO4 (0.025 M) in anhydrous methanol.

-

Pumping: Use a dual-syringe HPLC pump to deliver the feed stream at a precise flow rate of 1.0 mL/min into a T-mixer.

-

Reaction Zone: Route the mixed stream through a 15 mL Perfluoroalkoxy alkane (PFA) coil reactor immersed in a precisely controlled heating bath set to 120 °C.

-

Pressurization: Install a Back Pressure Regulator (BPR) at the reactor outlet set to 10 bar (145 psi) to maintain the superheated methanol in the liquid phase.

-

Self-Validation (Inline PAT): Route the reactor effluent through an inline ATR-FTIR flow cell. The system continuously monitors the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of the sharp ester C=O stretch (1740 cm⁻¹). If the C=O peak area deviates by >2%, a feedback loop automatically adjusts the pump flow rate to correct the residence time, ensuring absolute reproducibility.

Caption: Reaction pathway and equilibrium shifting in the esterification process.

Quantitative Data Presentation

The shift from batch to continuous flow yields stark improvements in both the speed of synthesis and the statistical reproducibility of the final product. Similar continuous esterification processes for molecules like 5 have demonstrated that flow operations can produce polymer-grade diesters (>99% purity) while bypassing the O2 starvation and mass transfer limits of batch reactors[5].

Table 1: Performance Metrics of Batch vs. Continuous Flow Reactors

| Parameter | Batch Reactor (Stirred Tank) | Continuous Flow Reactor (Coil + BPR) |

| Operating Temperature | 65 °C (Atmospheric Reflux) | 120 °C (Superheated Liquid) |

| System Pressure | 1 bar (Atmospheric) | 10 bar (Pressurized) |

| Reaction / Residence Time | 24 hours | 15 minutes |

| Average Isolated Yield | 76% | 98% |

| Reproducibility (RSD, n=10) | 8.4% (High Variance) | 1.1% (High Consistency) |

| Space-Time Yield (STY) | 0.04 kg/L/h | 2.8 kg/L/h |

| Process Validation | Manual Aliquot (Offline GC-FID) | Real-Time Inline ATR-FTIR |

Discussion on Reproducibility

The Relative Standard Deviation (RSD) of 8.4% in the batch process is a direct symptom of poor macroscopic mixing. As the reaction proceeds and water is generated as a byproduct, the equilibrium shifts. In a batch reactor, localized concentrations of water can reverse the esterification. In contrast, the continuous flow reactor achieves an RSD of just 1.1%. The microfluidic environment ensures that the substrate and catalyst are perfectly homogenized down to the nanosecond timescale[2], while the superheated conditions drive the reaction to completion kinetically before the reverse reaction can meaningfully compete.

References

- Continuous flow: a transformative technology.Chemicals Knowledge Hub.

- Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.Frontiers.

- How to approach flow chemistry.Chemical Society Reviews.

- Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl.ACS Sustainable Chemistry & Engineering.

- Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis.RSC Advances.

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]

- 3. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Process intensification in continuous flow organic synthesis with enabling and hybrid technologies [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to the Safe Handling of Dimethyl 2-cyclohexyl-1,5-dicarboxylate

In the dynamic environment of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential safety protocols and logistical information for handling Dimethyl 2-cyclohexyl-1,5-dicarboxylate, ensuring that innovation and safety proceed hand-in-hand. As Senior Application Scientists, we understand that a deep comprehension of the materials we work with is fundamental to a secure and productive laboratory setting.

Understanding the Hazard: A Prudent Approach

Dimethyl 2-cyclohexyl-1,5-dicarboxylate belongs to the family of dicarboxylic acid esters.[6][7][8][9] While specific toxicity data is limited, the general class of these compounds warrants careful handling to mitigate potential risks. Based on analogous compounds, we should anticipate potential skin and eye irritation.[10][11][12] Inhalation of vapors or aerosols may also cause respiratory irritation.[11] Therefore, all handling procedures should be designed to minimize direct contact and airborne exposure.

Key Assumed Properties and Hazards:

| Property | Assumed Hazard/Precaution |

| Physical State | Likely a liquid or low-melting solid. |

| Inhalation | May cause respiratory tract irritation. Handle in a well-ventilated area or with local exhaust ventilation.[11][13] |

| Skin Contact | May cause skin irritation. Avoid direct contact.[10] |

| Eye Contact | May cause serious eye irritation.[10][12] |

| Ingestion | May be harmful if swallowed. |

| Flammability | Combustible. Keep away from heat and open flames.[14][15][16] |

Your Shield: Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling Dimethyl 2-cyclohexyl-1,5-dicarboxylate.

-

Eye and Face Protection: Tight-sealing safety goggles are the minimum requirement.[14] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[14][17] Standard safety glasses do not provide adequate protection.

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[18] For prolonged handling or immersion, consult glove manufacturer compatibility charts. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.[17]

-

Body Protection: A flame-retardant lab coat should be worn at all times in the laboratory. Lab coats should be buttoned to provide maximum coverage and should be removed before leaving the laboratory.[19] For large-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: For most small-scale laboratory work, handling this compound in a certified chemical fume hood will provide adequate respiratory protection.[5] If a fume hood is not available or for larger quantities where vapor or aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge may be required.[14][17]

Operational Plan: From Bench to Disposal

A safe experiment is a well-planned experiment. Adherence to a clear operational and disposal plan is critical.

Step-by-Step Handling Protocol:

-

Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered.[19] Locate the nearest safety shower and eyewash station.[20] Ensure a chemical spill kit is readily accessible.

-

Engineering Controls: All manipulations of Dimethyl 2-cyclohexyl-1,5-dicarboxylate that could generate vapors or aerosols should be conducted in a certified chemical fume hood.[5]

-

Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette with a bulb or a graduated cylinder. Never pipette by mouth.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[15]

-